molecular formula C10H22 B044116 3-Ethyloctane CAS No. 5881-17-4

3-Ethyloctane

Cat. No. B044116
CAS RN: 5881-17-4
M. Wt: 142.28 g/mol
InChI Key: OEYGTUAKNZFCDJ-UHFFFAOYSA-N
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Description

3-Ethyloctane is a hydrocarbon that belongs to the category of alkanes, featuring a branched chain structure. Although direct studies on 3-Ethyloctane are limited, insights can be gained from related compounds and general organic chemistry principles.

Synthesis Analysis

Synthesis of complex hydrocarbons with specific structures, such as 3-Ethyloctane, often involves strategic reactions that introduce or rearrange alkyl groups. A study by Fujita et al. (2007) discusses the synthesis of a chiral saturated hydrocarbon with a quaternary stereogenic center, providing insights into methods that could potentially be adapted for synthesizing 3-Ethyloctane (Fujita et al., 2007).

Molecular Structure Analysis

The molecular structure of hydrocarbons like 3-Ethyloctane can be studied using various spectroscopic techniques. Benjelloun et al. (2008) offer a glimpse into the structure analysis of complex molecules using techniques such as NMR, IR, and X-ray crystallography, which are essential for elucidating the molecular structure of 3-Ethyloctane (Benjelloun et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of hydrocarbons like 3-Ethyloctane can be understood through their interactions and reactions. For example, the oxidation of 3-ethylpentane provides insights into the oxidation behavior of similar alkyl chains, potentially applicable to 3-Ethyloctane (Barton et al., 1990).

Physical Properties Analysis

The physical properties of hydrocarbons, including boiling point, melting point, and solubility, are influenced by their molecular structure. Handa et al. (1998) discuss the physical properties of 3-ethylsydnone, highlighting the effects of alkyl substituents on physical characteristics, which can be relevant to understanding 3-Ethyloctane (Handa et al., 1998).

Chemical Properties Analysis

The chemical properties of hydrocarbons are closely tied to their reactivity with other substances. Research on ethylene glycol synthesis and applications by Yue et al. (2012) sheds light on the chemical behavior of hydrocarbons and their derivatives, offering a basis for understanding the chemical properties of 3-Ethyloctane (Yue et al., 2012).

Scientific Research Applications

  • Stereoselective Synthesis : 3-Ethyloctane is utilized for the stereoselective synthesis of bicyclic tetrahydropyrans. This is an important process in organic chemistry, particularly in the synthesis of complex molecules (Elsworth & Willis, 2008).

  • Pheromone in Ant Species : A derivative, 3-ethyl-4-methylpentanol, plays a crucial role as a component of the queen sex pheromone in the slave-making ant species Polyergus rufescens, showcasing its biological significance (Castracani et al., 2008).

  • Research Tool in Plant Science : Ethylenediurea (EDU) is used to assess and verify the effects of ground-level ozone on plants, including preventing ozone injury and crop losses. This highlights its application in environmental and agricultural research (Manning et al., 2011).

  • Intermediate in Chemical Synthesis : 3-Ethyloctane is involved in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4, indicating its importance in medicinal chemistry (Tsuboi et al., 1987).

  • Oxidation Studies : The oxidation of 3-Ethylpentane under specific conditions yields 3-acetylpentane, not diethylketone, due to radical chain autoxidation in the presence of a weak tertiary C-H bond. This research contributes to our understanding of organic reaction mechanisms (Barton et al., 1990).

  • Derivatizing Agent in Wine Analysis : Ethyl propriolate (ETP) serves as a novel derivatizing agent for quantifying varietal thiols in wine, offering lower detection limits and quicker analysis compared to traditional methods (Herbst-Johnstone et al., 2013).

Safety And Hazards

When handling 3-Ethyloctane, it’s important to avoid dust formation and avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-ethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYGTUAKNZFCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064049
Record name Octane, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5064049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloctane

CAS RN

5881-17-4
Record name 3-Ethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5881-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 3-ethyl-
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Record name Octane, 3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyloctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
YK Lee, S Jang, HJ Koh - Scientific Reports, 2022 - nature.com
… On the other hand, higher peak ratios were shown from the benzene-derived aromatic hydrocarbons, 3-ethyloctane, and methyl salicylate in high EQ cultivars. These compounds can be …
Number of citations: 2 www.nature.com
AD Sutton, JK Kim, R Wu, CB Hoyt, DB Kimball… - …, 2016 - Wiley Online Library
… Subjecting this to the same reaction conditions resulted in both 3-ethyloctane and 6-ethyloctyl acetate in 47 and 33 % GCMS yield, respectively (Figure 2 b). Encouraged by our ability to …
FC Whitmore, HP Orem - Journal of the American Chemical …, 1938 - ACS Publications
2-Methyloctane and three new nonanes, 2, 3-dimethylheptane, 3-ethyloctane and 2, 2, 4, 4-tetramethylpentane have been prepared. Boiling point, index of refraction, density, freezing …
Number of citations: 15 pubs.acs.org
A Castille, C Bessette, F Thomas, M Etemad - Catalysis Communications, 2019 - Elsevier
… activity and hydrocarbon (n-heptane and 3-ethyloctane) selectivity in the case of all three … to hydrocarbons (n-heptane and 3-ethyloctane selectivities combined). For these catalysts, 3…
Number of citations: 14 www.sciencedirect.com
WB Smith, HG Gilde - Journal of the American Chemical Society, 1959 - ACS Publications
… of authentic 3-ethyloctane. A synthetic mixture of authentic re-decane and 3-ethyloctane … obtained for the existence of redecan e and 3-ethyloctane in the reactionproduct for the re…
Number of citations: 49 pubs.acs.org
A Campos, B Gagea, S Moreno, P Jacobs… - Applied Catalysis A …, 2008 - Elsevier
… The 3-ethyloctane/4-ethyloctane ratio in the conditions … 3-ethyloctane is preferred, while thermodynamically, the formation of isomer 4-ethyloctane is favored, yielding a 3-ethyloctane/4-…
Number of citations: 35 www.sciencedirect.com
GB McVicker, M Daage, MS Touvelle, CW Hudson… - Journal of …, 2002 - Elsevier
… mechanism, the relative guantities of n-hexane from MCP and n-decane from PCP are small and the 2methylpentane-to-3-methylpentane and 4-methylnonaneto-3-ethyloctane product …
Number of citations: 373 www.sciencedirect.com
AN Pauzi, N Muhammad, N Abdullah, N Kamal - researchgate.net
… The turpentine odour is caused by various volatile compounds such as 3-ethyloctane, β-… was found on the association between 3-ethyloctane or γ-terpinene with turpentine odour. …
Number of citations: 0 www.researchgate.net
JA Martens, E Benazzi, J Brendlé, S Lacombe… - Studies in Surface …, 2000 - Elsevier
… 3-ethyloctane over 4-ethyloctane at 5% isomerisation yield. Kinetically, the formation of 3-ethyloctane … The ratio of 3-ethyloctane to 4ethyloctane at thermodynamic equilibrium is ca. 0.6. …
Number of citations: 16 www.sciencedirect.com
WB Smith, A Kollmansberger - The Journal of Physical Chemistry, 1965 - ACS Publications
The separation of a number of alkanes and aromatic compounds by chromatography through cross-linked polystyrenes has been carried out using tetrahydrofuran as the eluting solvent…
Number of citations: 119 pubs.acs.org

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